molecular formula C15H12ClN3 B1351332 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine CAS No. 618098-26-3

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Cat. No.: B1351332
CAS No.: 618098-26-3
M. Wt: 269.73 g/mol
InChI Key: GZEMJWSTADRWPR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine typically involves the cyclization of appropriate hydrazine derivatives with substituted chalcones. A common synthetic route includes:

    Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde with acetophenone.

    Cyclization Reaction: The chalcone undergoes cyclization with phenylhydrazine in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing recrystallization or chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products:

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known bioactive pyrazoles.

    Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine exerts its effects involves:

    Molecular Targets: The compound may interact with cyclooxygenase (COX) enzymes, inhibiting their activity and thus reducing inflammation.

    Pathways Involved: Inhibition of the COX pathway leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

    1-Phenyl-3-(4-chlorophenyl)-1H-pyrazol-5-ylamine: Similar structure but with a 4-chlorophenyl group.

    1-(3-Bromophenyl)-3-phenyl-1H-pyrazol-5-ylamine: Bromine substituent instead of chlorine.

Uniqueness: 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom can affect the compound’s electronic properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(3-chlorophenyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-7-4-8-13(9-12)19-15(17)10-14(18-19)11-5-2-1-3-6-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEMJWSTADRWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388038
Record name 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618098-26-3
Record name 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
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